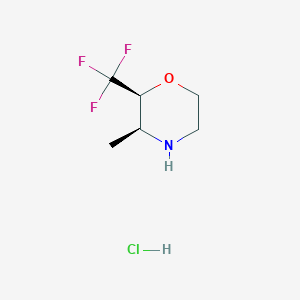

(2S,3S)-3-methyl-2-(trifluoromethyl)morpholine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

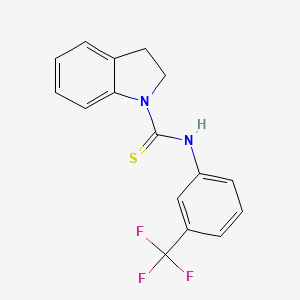

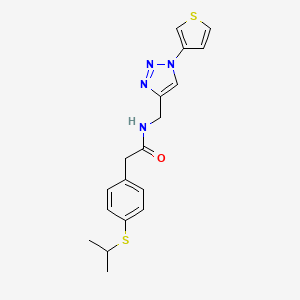

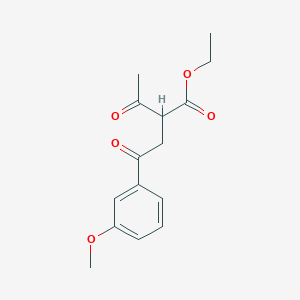

“(2S,3S)-3-methyl-2-(trifluoromethyl)morpholine hydrochloride” is a morpholine derivative. Morpholine is a common motif in organic chemistry and is part of many pharmaceuticals and agrochemicals . The (2S,3S) notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. The “2-(trifluoromethyl)” and “3-methyl” denote the substituents on the morpholine ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. The “2-(trifluoromethyl)” and “3-methyl” groups would be attached to this ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the morpholine ring, which contains a nitrogen atom and an oxygen atom, could allow for hydrogen bonding and could increase the compound’s water solubility .Scientific Research Applications

Synthesis and Antidepressant Activity

- A significant application of morpholine hydrochloride derivatives, including those similar to (2S,3S)-3-methyl-2-(trifluoromethyl)morpholine hydrochloride, is in the synthesis of compounds with potential antidepressant activity. For instance, the synthesis of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride involved aminnation and cyclization processes, with its structure confirmed by IR and 1H NMR. This compound demonstrated antidepressant activities in mice forced swimming tests, indicating its potential for further investigation in antidepressant applications (Tao Yuan, 2012).

Synthesis of Related Compounds

- Research has also focused on synthesizing compounds structurally related to this compound. For example, the synthesis of 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine. This process, involving cyclization reaction, reduction, and acidification, led to a yield of 62.3%, with the structure confirmed by IR, 1H NMR, and MS technology. Such syntheses showcase the compound's versatility and potential in various scientific applications (Tan Bin, 2011).

Role in Appetite Suppression

- Another area of interest is the compound's potential in appetite suppression. The synthesis and appetite-suppressant activity of similar compounds, like (S)-3-[(benzyloxy)methyl]morpholine hydrochloride, have been reported. In animal studies, this compound showed a significant effect in suppressing appetite without inhibiting the release or uptake of neurotransmitters like noradrenaline, dopamine, or serotonin (G. R. Brown et al., 1986).

Development of Neurokinin-1 Receptor Antagonists

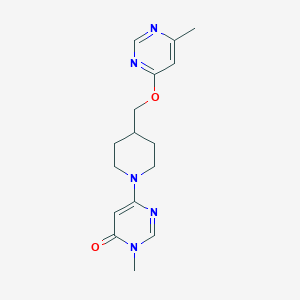

- Morpholine hydrochloride derivatives have been explored for their potential in creating neurokinin-1 (NK-1) receptor antagonists. Structural modifications to these compounds have led to discoveries like 2-(R)-(1-(R)-3, 5-bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-triazol-5-yl)methyl morpholine, a potent NK-1 receptor antagonist. This compound has shown promise in preclinical animal models for treating chronic disorders related to the actions of Substance P, indicating its potential in treating peripheral pain, migraine, chemotherapy-induced emesis, and various psychiatric disorders (J. Hale et al., 1998).

Properties

IUPAC Name |

(2S,3S)-3-methyl-2-(trifluoromethyl)morpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO.ClH/c1-4-5(6(7,8)9)11-3-2-10-4;/h4-5,10H,2-3H2,1H3;1H/t4-,5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLHSPSWWGNQHQ-FHAQVOQBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OCCN1)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](OCCN1)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diendo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol hydrochloride](/img/structure/B2453228.png)

![2-(2-methylphenoxy)-N-{5-[4-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide](/img/structure/B2453235.png)

![Ethyl 3-(3-bromo-5-hydroxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2453237.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide](/img/structure/B2453239.png)

![2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2453241.png)